molecular formula C11H8Br2 B1281212 1-Bromo-4-(bromomethyl)naphthalene CAS No. 79996-99-9

1-Bromo-4-(bromomethyl)naphthalene

Cat. No. B1281212
CAS RN: 79996-99-9
M. Wt: 299.99 g/mol
InChI Key: FHXASJKBBLIBAQ-UHFFFAOYSA-N
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Description

1-Bromo-4-(bromomethyl)naphthalene (BBAN) is a compound of interest due to its potential applications in various fields of chemistry. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, which has been modified by the addition of bromine atoms at specific positions on the naphthalene ring system. This compound serves as a key intermediate in the synthesis of various chemical entities and has been explored for its unique properties and reactivity .

Synthesis Analysis

The synthesis of BBAN has been described as involving the addition of bromine atoms to the naphthalene core. The process of synthesizing such brominated naphthalenes can involve different strategies, such as the oxidative self-coupling of N,N-dialkylanilines using naphthalene-1,8-diylbis(diphenylmethylium) derived from 1,8-dibromonaphthalene , or the CuCN-mediated cascade cyclization of 4-(2-bromophenyl)-2-butenoates to form substituted naphthalene amino esters . These methods highlight the versatility of brominated naphthalenes as intermediates in organic synthesis.

Molecular Structure Analysis

The molecular structure of BBAN and related brominated naphthalenes can exhibit interesting features. For instance, octakis(bromomethyl)naphthalene has been found to adopt a chiral conformation in its crystal structure, with a helical central naphthalene core . The presence of bromomethyl groups can induce significant distortions in the naphthalene ring, as observed in various derivatives . These structural peculiarities can influence the reactivity and physical properties of the compounds.

Chemical Reactions Analysis

BBAN and similar brominated naphthalenes participate in a variety of chemical reactions. For example, BBAN itself is a thiol-reactive phosphorescent probe, indicating its potential in forming covalent bonds with sulfur-containing compounds . Bromine-mediated cyclization reactions have been employed to construct naphthalene motifs from diynes . Additionally, the unique reactivity of 2,6-bis(bromomethyl)naphthalene as a DNA crosslinking molecule has been noted, which underscores the diverse chemical behavior of brominated naphthalenes .

Physical and Chemical Properties Analysis

The physical and chemical properties of BBAN are influenced by its molecular structure. The compound exhibits strong structured phosphorescence emission, which is indicative of an efficient intersystem crossing mechanism . The presence of bromine atoms can also affect the acidity, solubility, and optical properties of naphthalene derivatives, as seen in the case of substituted heterocyclic naphthalene diimides . The introduction of substituents can lead to changes in absorption and emission wavelengths, as well as solubility and fluorescence efficiency .

Scientific Research Applications

Synthesis Applications

1-Bromo-4-(bromomethyl)naphthalene is used in various synthesis applications. For instance, it is involved in the selective synthesis of bromo-substituted naphthalene dianhydride derivatives, which are important precursors in the synthesis of core-substituted 1,4,5,8-naphthalene diimides (cNDIs). These cNDIs have broad applications in fields like materials and supramolecular chemistry (Ping, 2012). Additionally, it is used in the coupling synthesis of 4-(1-naphthyl) phenyl boronic acid, showcasing its utility in the synthesis of complex organic molecules (Yao-bing, 2010).

Chemical and Physical Properties

Studies on the chemical and physical properties of 1-Bromo-4-(bromomethyl)naphthalene derivatives reveal insights into their molecular structure and behavior. For example, X-ray crystallography and dynamic NMR spectroscopy studies on various derivatives show severely distorted naphthalene nuclei in the solid state, which is significant for understanding their chemical behavior (Ashton et al., 1993). Another study focuses on the crystal structure and rotational barrier of octakis(bromomethyl)naphthalene, providing insights into the stability and conformational properties of such molecules (Simaan et al., 2003).

Photochemistry and Spectroscopy

1-Bromo-4-(bromomethyl)naphthalene has been used in the field of photochemistry and spectroscopy. For example, its derivative, 1-bromo-4-(bromoacetyl)naphthalene (BBAN), has been synthesized and used as a thiol-reactive phosphorescent probe. The spectroscopic characteristics of BBAN, such as its absorption and emission properties, are sensitive to solvent effects and are useful in studying biomolecular complexes (Marriott et al., 1994).

Application in Organic Chemistry

The compound is also pivotal in organic chemistry for constructing complex molecular structures. For instance, it has been used in the reaction with iron nonacarbonyl to form trimethylenemethaneiron carbonyl complexes, highlighting its role in forming specialized organic compounds (Kritskaya et al., 1971).

Safety And Hazards

The safety data sheet for “1-Bromo-4-(bromomethyl)naphthalene” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

1-bromo-4-(bromomethyl)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Br2/c12-7-8-5-6-11(13)10-4-2-1-3-9(8)10/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHXASJKBBLIBAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80508837
Record name 1-Bromo-4-(bromomethyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80508837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-(bromomethyl)naphthalene

CAS RN

79996-99-9
Record name 1-Bromo-4-(bromomethyl)naphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79996-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-4-(bromomethyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80508837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 1-bromo-4-methylnaphthaleneacetate (14.98 g, 67.75 mmol), N-bromosuccinimide (12.1 g, 67.8 mmol) and 2,2′-azobis(isobutyronitrile) (50 mg) in carbon tetrachloride (50 ml) was heated under reflux for 0.5 hr. After cooling the reaction solution to room temperature, white precipitate was filtered off, and the precipitate was washed with diethyl ether. The solvent of the collected filtrate was evaporated under reduced pressure to give a crude product of 1-bromo-4-(bromomethyl)naphthalene as a pale-yellow liquid. The obtained liquid was dissolved in N,N-dimethylformamide (30 ml), sodium acetate (11.1 g, 136 mmol) was added and the mixture was stirred at 60° C. for 6 hrs. After cooling to room temperature, the reaction solution was diluted with water and extracted twice with ethyl acetate. The collected organic layer was dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure. The obtained crude product was purified by silica gel column chromatography (hexane/ethyl acetate=20/1-6/1) to give the objective substance.
Name
1-bromo-4-methylnaphthaleneacetate
Quantity
14.98 g
Type
reactant
Reaction Step One
Quantity
12.1 g
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
M Pei, P Liu, X Ma, Y Liu, B Dai - ChemistrySelect, 2018 - Wiley Online Library
A Pd‐catalyzed chemoselective Suzuki‐Miyaura reaction of 1‐bromo‐4‐(halomethyl)naphthalene and arylboronic acids for the formation of C(sp 3 )–C(sp 2 ) bond via highly selective C…
S Ni, MAEAAA El Remaily… - Advanced Synthesis & …, 2018 - Wiley Online Library
The versatility of the trityl cation (TrBF 4 ) as a highly efficient Lewis acid organocatalyst is demonstrated in a light induced benzylic brominaion of alkyl‐arenes under mild conditions. …
Number of citations: 34 onlinelibrary.wiley.com
AD Averin, AV Shukhaev, AI Vovk, VP Kukhar… - …, 2014 - cyberleninka.ru
Pd-catalyzed amination reactions were employed for the synthesis of macrobicyclic compounds possessing cyclen or cyclam moieties, naphthylmethyl spacers and polyamine linkers. …
Number of citations: 3 cyberleninka.ru
H Chen, JP Luzy, N Gresh, C Garbay - 2006 - Wiley Online Library
Molecular dynamics simulations based on the structure of the Grb7 SH2 domain in complex with the ErbB2 phosphorylated peptide pTyr1139 have suggested that β‐[1‐(4‐malonyl)…
JS Robbins, KM Schmid, ST Phillips - The Journal of Organic …, 2013 - ACS Publications
This paper uses physical-organic studies on well-defined oligomers to establish design principles for creating aromatic poly(carbamates) that depolymerize from head-to-tail in low …
Number of citations: 73 pubs.acs.org
K Uchida, T Kubo, D Yamanaka… - Canadian Journal of …, 2017 - cdnsciencepub.com
Peropyrene is a promising candidate molecule for use in organic solar cells based on singlet fission, because it fulfills the energy matching requirement for singlet fission. We prepare …
Number of citations: 18 cdnsciencepub.com
S Clift - 2013 - theses.ncl.ac.uk
This thesis is concerned with the design, synthesis, characterisation and subsequent photophysical examination of dyads incorporating the boron dipyrromethane (bodipy) framework. …
Number of citations: 3 theses.ncl.ac.uk
N Bomholt, AMA Osman, EB Pedersen - Organic & Biomolecular …, 2008 - pubs.rsc.org
The structure of the monomer (R)-1-O-[4-(1-pyrenylethynyl)phenylmethyl]glycerol (1) in twisted intercalating nucleic acids (TINA) was optimized for stabilizing interactions between the …
Number of citations: 17 pubs.rsc.org
L Wu - 2015 - duo.uio.no
In this study, the 1,1'-binaphthyl-4,4'-dicarboxylic acid (BNDC) linker has been synthesized by six-step synthesis route in five gram level. Meanwhile, a four-step synthesis route was also …
Number of citations: 1 www.duo.uio.no
E Nicholls-Allison - 2015 - dspace.library.uvic.ca
Reported in Chapter 2 of this thesis is the reliable and tolerant synthesis of a small library of pyrazole and triazole heterocycles. This synthesis was achieved in two steps in good yields …
Number of citations: 1 dspace.library.uvic.ca

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